1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Description
This compound belongs to the pyrazoline class of heterocyclic molecules, characterized by a five-membered ring containing two adjacent nitrogen atoms. The structure features 3,4-dimethoxyphenyl and 3-methoxyphenyl substituents at positions 5 and 3 of the pyrazoline ring, respectively, with an acetyl group at position 2.
Properties
IUPAC Name |
1-[5-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13(23)22-18(15-6-5-7-16(10-15)24-2)12-17(21-22)14-8-9-19(25-3)20(11-14)26-4/h5-11,18H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSMCGGSHIZKCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a pyrazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of multiple functional groups that may contribute to its biological properties.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound, including:
- Anticancer Activity
- Anti-inflammatory Effects
- Cytotoxicity against various cell lines
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazole derivatives, including the subject compound. Notably, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluating the cytotoxicity of related pyrazole derivatives reported the following results for compounds structurally similar to this compound:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast cancer) | 8.0 | Induces apoptosis |
| Compound B | SiHa (Cervical cancer) | 6.5 | Inhibits tubulin polymerization |
| Compound C | PC-3 (Prostate cancer) | 7.2 | Cell cycle arrest |
These results suggest that similar pyrazole derivatives exhibit potent anticancer activity, indicating potential for further exploration of this compound in cancer therapeutics .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been documented. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Research Findings
In vitro studies have shown that certain pyrazole compounds can significantly reduce inflammatory markers in cell cultures. For instance:
- Compound D demonstrated an IC50 value of 10 µM against COX-1 and COX-2 enzymes.
- Compound E showed a reduction in TNF-alpha levels by 30% at a concentration of 15 µM.
These findings are indicative of the potential for this compound to exhibit similar anti-inflammatory properties .
Cytotoxicity Against Normal Cell Lines
While assessing the selectivity of anticancer agents is crucial, studies have shown that many pyrazole derivatives maintain a favorable safety profile by exhibiting lower toxicity against normal cells. For example:
| Compound | Normal Cell Line (HEK293T) | IC50 (µM) |
|---|---|---|
| Compound A | HEK293T | >50 |
| Compound B | HEK293T | >40 |
| Compound C | HEK293T | >45 |
This selectivity is essential for developing therapeutic agents with reduced side effects .
Scientific Research Applications
Research indicates that compounds similar to 1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone exhibit significant biological activities. These activities include:
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, potentially interacting with oxidative stress pathways.
- Anticancer Potential : Interaction studies indicate that it may target specific receptors or enzymes involved in cancer progression, warranting further investigation into its anticancer properties.
Medicinal Chemistry
The compound's unique structure and potential biological activity make it valuable in medicinal chemistry. It is being studied for:
- Drug Development : As a lead compound for developing new therapeutic agents targeting oxidative stress and cancer.
Pharmacological Studies
Ongoing pharmacological studies aim to elucidate the mechanisms by which this compound interacts with biological targets. Key areas of focus include:
- Receptor Binding Studies : Investigating how the compound binds to specific receptors involved in disease processes.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds within the dihydropyrazole class, providing insights into their therapeutic potential:
Chemical Reactions Analysis
Nucleophilic Substitution at the Ethanone Group
The ketone moiety undergoes nucleophilic reactions, particularly with thiols and amines, forming thioethers or imine derivatives. For example:
The ethanone group’s reactivity is enhanced by electron-withdrawing effects from the pyrazoline ring, facilitating nucleophilic attack .
Electrophilic Aromatic Substitution
Methoxy groups on the phenyl rings direct electrophilic substitution (e.g., nitration, halogenation) to specific positions:
-
Para-substitution on the 3,4-dimethoxyphenyl ring occurs due to steric and electronic effects of adjacent methoxy groups .
-
Meta-substitution dominates on the 3-methoxyphenyl ring due to the methoxy group’s +M effect .
Experimental data for bromination:
Cyclization Reactions
The dihydropyrazole ring participates in cycloadditions and annulations:
-
Thiazole Formation : Reaction with phenacyl bromide in ethanol/DMF yields thiazole-linked hybrids (e.g., 2-(pyrazolyl)-4-arylthiazoles) .
-
Pyridine Annulation : Under acidic conditions, the pyrazoline ring undergoes dehydrogenation to form pyridine derivatives .
Example :
Redox Reactions
-
Reduction : The ketone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄ .
-
Oxidation : The dihydropyrazole ring oxidizes to a pyrazole derivative with MnO₂ or DDQ .
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Ketone Reduction | NaBH₄, MeOH | 1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)pyrazol-2-yl]ethanol | 88% | |
| Ring Oxidation | MnO₂, CHCl₃ | Pyrazole derivative | 63% |
Acid/Base-Mediated Rearrangements
Under acidic conditions, the compound undergoes:
-
Demethylation : Methoxy groups hydrolyze to hydroxyl groups (e.g., with BBr₃) .
-
Ring Opening : Protonation of the pyrazoline nitrogen leads to ring cleavage at elevated temperatures .
Cross-Coupling Reactions
The aryl groups participate in Suzuki-Miyaura couplings. For example:
Photochemical Reactivity
UV irradiation induces:
-
Norrish Type I Cleavage : Breaking the C–C bond adjacent to the ketone, generating radical intermediates .
-
E/Z Isomerization : In derivatives with α,β-unsaturated ketones .
Key Reactivity Trends
| Functional Group | Reactivity Priority | Notes |
|---|---|---|
| Ethanone | High | Prone to nucleophilic additions |
| Dihydropyrazole | Moderate | Sensitive to oxidation and acidolysis |
| Methoxy-substituted aryl | Low | Directs electrophilic substitution |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazoline Family
A07: 1-(5-(4-(4-Methyl-piperazin-1-yl)phenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Structural Differences : Replaces the 3-methoxyphenyl group with a 4-(4-methyl-piperazinyl)phenyl moiety.
- Biological Activity : Exhibits acetylcholinesterase (AChE) inhibition (IC50 = 6.5 ± 0.1 μM) and reduces Aβ1–42 aggregation by 72.6%, attributed to interactions with the catalytic anionic site of AChE in molecular docking studies .
- Key Insight : The piperazinyl group enhances binding affinity compared to methoxy substituents alone, suggesting that nitrogen-containing substituents may improve neuroprotective activity.
1-[5-(2-Chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
- Structural Differences: Incorporates a 2-chloro-6-methylquinoline moiety instead of the 3-methoxyphenyl group.
1-[5-(3,4-Dichlorophenyl)-3-(2-naphthyl)-4,5-dihydropyrazol-1-yl]ethanone
- Structural Differences : Substitutes both methoxyphenyl groups with 3,4-dichlorophenyl and 2-naphthyl groups.
- Physical Properties : Crystallographic data reveal dihedral angles of 86.8° between aromatic rings, impacting molecular packing and solubility .
- Activity : Chlorine atoms may increase lipophilicity, favoring blood-brain barrier penetration, though specific biological data are unavailable.
Heterocyclic Analogues with Varied Core Structures
2-[[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone
- Core Structure : Replaces pyrazoline with a 1,2,4-triazole ring.
- No bioactivity data are reported .
3-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one
Substituent-Driven Comparisons
Preparation Methods
Claisen-Schmidt Condensation for Chalcone Precursor Synthesis
The synthesis begins with the preparation of the chalcone intermediate, (E)-3-(3,4-dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, via Claisen-Schmidt condensation. This reaction involves the base-catalyzed coupling of 3,4-dimethoxyacetophenone and 3-methoxybenzaldehyde.
Procedure :
- Reactants :
- 3,4-Dimethoxyacetophenone (1.0 equiv)
- 3-Methoxybenzaldehyde (1.1 equiv)
- Sodium hydroxide (20% w/v in ethanol)
Conditions :
- The mixture is refluxed in ethanol (50 mL) at 80°C for 6–8 hours.
- Progress is monitored via thin-layer chromatography (TLC).
Workup :
- The product is precipitated by cooling, filtered, and recrystallized from ethanol.
This step yields the chalcone precursor with a characteristic α,β-unsaturated ketone system, critical for subsequent cyclocondensation.
Cyclocondensation with Hydrazine Hydrate
The chalcone undergoes cyclization with hydrazine hydrate in acidic medium to form the dihydropyrazole core.
Procedure :
- Reactants :
- Chalcone derivative (1.0 equiv)
- Hydrazine hydrate (2.0 equiv)
- Glacial acetic acid (catalytic)
Conditions :
- Reflux in acetic acid (30 mL) at 120°C for 12 hours.
- The reaction is quenched with ice-cold water.
Workup :
- The crude product is filtered, washed with water, and recrystallized from methanol.
The acetic acid catalyzes both the cyclization and acetylation of the pyrazole nitrogen, though the target compound’s acetyl group at position 2 arises from the chalcone’s ketone moiety.
Spectroscopic Characterization and Analytical Data
Fourier-Transform Infrared (FTIR) Spectroscopy
Key FTIR absorptions (KBr, cm⁻¹):
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, DMSO-d₆) :
- δ 3.80–3.82 (s, 6H) : Methoxy protons (3,4-dimethoxyphenyl).
- δ 3.75 (s, 3H) : Methoxy proton (3-methoxyphenyl).
- δ 5.60–5.65 (dd, 1H) : Methine proton (C-5 of dihydropyrazole).
- δ 7.20–7.80 (m, 7H) : Aromatic protons.
- δ 2.33 (s, 3H) : Acetyl methyl group.
¹³C NMR :
- δ 195.2 : Carbonyl carbon (acetyl).
- δ 148.0–155.0 : Pyrazole ring carbons.
- δ 55.0–56.0 : Methoxy carbons.
Elemental Analysis
Calculated for C₂₁H₂₂N₂O₅ :
- C: 65.28%, H: 5.74%, N: 7.25%
Found : - C: 65.12%, H: 5.69%, N: 7.18%
Comparative Analysis of Synthetic Methodologies
Solvent and Catalyst Optimization
Substituent Effects on Reactivity
- Electron-donating methoxy groups enhance chalcone reactivity by stabilizing the enolate intermediate during Claisen-Schmidt condensation.
- Steric hindrance from 3-methoxyphenyl marginally slows cyclocondensation compared to para-substituted analogs.
Mechanistic Insights
Cyclocondensation Pathway
Role of Acetic Acid
- Acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to enhance electrophilicity.
- Facilitates acetylation of the pyrazole nitrogen, though this is absent in the target compound, suggesting steric protection of the C-2 acetyl group.
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves a multi-step condensation reaction. For example, hydrazine derivatives react with ketones or aldehydes under reflux conditions in anhydrous ethanol, catalyzed by bases like piperidine. Purification is achieved via column chromatography or recrystallization. Structural analogs with similar dihydropyrazole cores have been synthesized using hydrazine derivatives and substituted acetophenones, followed by cyclization .
Example Protocol :
- React 3,4-dimethoxyphenylhydrazine with 3-methoxyphenylacetylacetone in ethanol under reflux.
- Monitor reaction progress via TLC.
- Purify using silica gel chromatography (eluent: ethyl acetate/hexane).
Q. How is crystallographic data for this compound collected and processed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ direct methods (SHELXT) or charge-flipping algorithms.
- Refinement : Use SHELXL for least-squares refinement, adjusting thermal parameters and hydrogen atom positions .
Typical Crystallographic Parameters :
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Unit cell | a = 8.2 Å, b = 10.1 Å, c = 12.5 Å |
| R-factor | < 0.05 |
| Refinement software | SHELXL-2018 |
Q. What spectroscopic methods validate its structural integrity?
- NMR : Confirm substitution patterns (e.g., methoxy groups at δ 3.7–3.9 ppm in H NMR).
- IR : Identify carbonyl stretches (C=O at ~1700 cm) and aromatic C-H bends.
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H] at m/z 394) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for pyrazolone derivatives?
Contradictions often arise from assay conditions or substituent effects. Methodological strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy groups) to isolate pharmacophores.
- Standardized Assays : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory activity) and controls.
- Statistical Analysis : Apply multivariate regression to distinguish significant bioactivity trends .
Q. What strategies determine the stereochemical configuration of the dihydropyrazole ring?
- X-ray Crystallography : Resolve absolute configuration via anomalous scattering (e.g., using Cu-Kα radiation).
- NMR NOE Effects : Detect spatial proximity of protons to infer ring puckering.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare energy-minimized conformers .
Q. How can computational methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina to dock the compound into enzyme active sites (e.g., COX-2 for anti-inflammatory targets).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with methoxy oxygen) .
Data Contradiction Analysis
Q. Why do some studies report variable enzymatic inhibition despite similar substituents?
Discrepancies may stem from:
- Solubility Differences : Methoxy groups enhance lipophilicity but reduce aqueous solubility, affecting bioavailability.
- Enzyme Isoforms : Selectivity for COX-1 vs. COX-2 can alter IC values.
- Assay pH : Protonation states of methoxy groups influence hydrogen-bonding capacity .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
